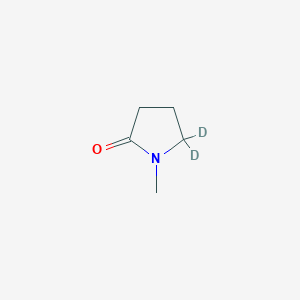

1-Methylpyrrolidinone-5,5,-d2

Descripción general

Descripción

1-Methylpyrrolidinone-5,5,-d2 is a deuterated form of 1-methylpyrrolidinone, characterized by the replacement of hydrogen atoms with deuterium at the 5th position. This compound is commonly used in proteomics research and has a molecular formula of C5H7D2NO and a molecular weight of 101.14 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidinone-5,5,-d2 can be synthesized through the deuteration of 1-methylpyrrolidinone. The process involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) as the deuterium source. The reaction typically occurs under mild conditions to ensure selective deuteration at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing specialized reactors and catalysts to facilitate the exchange of hydrogen with deuterium. The product is then purified through distillation or chromatography to achieve the desired isotopic purity .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methylpyrrolidinone-5,5,-d2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its non-deuterated form.

Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: 1-Methylpyrrolidinone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

1-Methylpyrrolidinone-5,5,-d2 has a molecular formula of CHNO and a molar mass of approximately 101.13 g/mol. Its structure features a pyrrolidinone ring with a methyl group and deuterium substitution at the 5-position, which enhances its utility in isotopic labeling studies.

Pharmaceutical Development

This compound is utilized in pharmaceutical research primarily as a solvent for drug formulation. Its ability to dissolve a wide range of compounds allows for the preparation of various drug formulations, including:

- Solubility Studies : It aids in enhancing the solubility of poorly soluble drugs. For example, studies have shown that NMP significantly increases the solubility of meloxicam in aqueous mixtures, facilitating better bioavailability of the drug .

- Transdermal Drug Delivery : The compound is evaluated for its efficacy as a transdermal enhancer, improving the skin absorption of therapeutic agents .

Chemical Synthesis

In synthetic chemistry, this compound serves as an effective solvent for various reactions due to its polar aprotic nature. It is employed in:

- Reactions Involving Polar Compounds : Its ability to solubilize ionic and polar compounds makes it suitable for reactions such as nucleophilic substitutions and polymerizations.

- Isotopic Labeling : The deuterated form allows researchers to trace molecular pathways and interactions in complex biological systems through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Material Science

The compound is also significant in materials science:

- Polymer Processing : this compound is used to dissolve polymers for processing applications, including coatings and films.

- Surface Modifications : It acts as a solvent in surface treatment processes, enhancing adhesion properties in coatings applied to metals and plastics.

Case Study 1: Enhancing Drug Solubility

A study demonstrated the use of NMP (including its deuterated form) to improve the solubility of meloxicam. By analyzing various NMP-aqueous mixtures at different temperatures, researchers found that the presence of NMP significantly increased the drug's solubility compared to water alone. This finding supports the potential use of NMP in formulating more effective oral and transdermal medications .

Case Study 2: Polymer Dissolution

Research has shown that this compound effectively dissolves various polymers used in industrial applications. Its performance was evaluated against other solvents, establishing it as a superior choice for preparing polymer solutions due to its high solvating power and low volatility .

Mecanismo De Acción

The mechanism of action of 1-Methylpyrrolidinone-5,5,-d2 involves its interaction with molecular targets through hydrogen bonding and dipole interactions. The deuterium atoms provide stability and reduce the rate of metabolic degradation, making it a valuable tool in tracing studies and drug development. The compound interacts with various enzymes and receptors, influencing their activity and function .

Comparación Con Compuestos Similares

1-Methylpyrrolidinone: The non-deuterated form, commonly used as a solvent.

N-Methyl-2-ketopyrrolidine-d2: Another deuterated derivative with similar applications.

N-Methyl-γ-butyrolactam-d2: Used in similar research applications but with different structural properties

Uniqueness: 1-Methylpyrrolidinone-5,5,-d2 is unique due to its selective deuteration, which provides enhanced stability and reduced metabolic degradation. This makes it particularly valuable in research applications where isotopic labeling is required .

Actividad Biológica

1-Methylpyrrolidinone-5,5,-d2 (also known as 1-methyl-2-pyrrolidinone-d2) is a deuterated form of N-methyl-2-pyrrolidone (NMP), a solvent widely used in various industrial applications. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a five-membered lactam ring with a methyl group and deuterium substitution at the 5-position. The presence of the deuterium isotope can influence the compound's metabolic stability and biological interactions compared to its non-deuterated counterpart.

Pharmacological Properties

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies have shown that NMP exhibits antimicrobial properties. The deuterated variant may enhance these effects due to altered pharmacokinetics and dynamics.

- Neuroprotective Effects : Research indicates that NMP can protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Properties : NMP has been noted to modulate inflammatory responses, which could be beneficial in conditions such as arthritis or other inflammatory disorders.

The mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Interaction : The compound may alter cell membrane fluidity, enhancing drug delivery and efficacy.

- Enzyme Inhibition : It has been suggested that NMP can inhibit certain enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : There is evidence that NMP affects signaling pathways related to cell survival and apoptosis.

Study 1: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers evaluated the neuroprotective effects of NMP on rat cortical neurons subjected to oxidative stress. Results indicated that treatment with NMP significantly reduced cell death and oxidative damage markers. The deuterated form (this compound) was hypothesized to offer enhanced stability against metabolic degradation, thus prolonging its protective effects .

Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various solvents, including 1-Methylpyrrolidinone derivatives. The results showed that the deuterated form exhibited improved antibacterial activity against Staphylococcus aureus compared to its non-deuterated counterpart. This suggests that isotopic substitution may enhance binding affinity to bacterial targets.

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

5,5-dideuterio-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXISVLQFMRJM-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(=O)N1C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.